molecular formula C17H18N4OS B4045678 2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide

2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide

Cat. No.: B4045678
M. Wt: 326.4 g/mol
InChI Key: ADSICTPXYZSSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12013238 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Oxazolidinones, including linezolid, have been explored for their antibacterial properties. They inhibit bacterial protein synthesis and have been modified to reduce side effects related to monoamine oxidase A inhibition. This research has led to the identification of novel compounds with promising antibacterial activities and improved safety profiles (Reck et al., 2005).
  • Novel oxazolidinone derivatives demonstrated significant in vitro antibacterial activity against a range of clinically important pathogens, including strains resistant to other antibiotics. These findings highlight the potential of oxazolidinone analogs in treating infections (Zurenko et al., 1996).

Anti-Inflammatory and Anticancer Activities

  • The design of non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core has been investigated. Compounds demonstrating anti-exudative activity and low toxicity have been identified, indicating potential applications in treating inflammation (Golota et al., 2015).
  • Thiazolidinone and triazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Some compounds showed potent anticancer activity against various human cancer cell lines, suggesting the therapeutic potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-(3-methyl-1-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-17(12-15(22)18-13-8-4-2-5-9-13)19-16(23)21(20-17)14-10-6-3-7-11-14/h2-11,20H,12H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSICTPXYZSSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide
Reactant of Route 3
2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide
Reactant of Route 4
2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide
Reactant of Route 5
2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide
Reactant of Route 6
2-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)-N-phenylacetamide

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